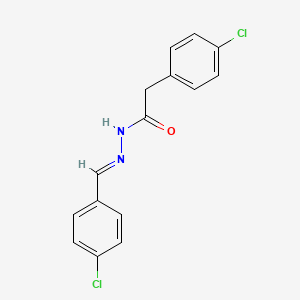
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Übersicht
Beschreibung
N-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide, also known as CPCA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPCA belongs to the class of hydrazide derivatives and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as an anti-inflammatory agent. In
Wissenschaftliche Forschungsanwendungen
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis.
In addition to its anti-cancer properties, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the activity of MMPs by binding to their active sites. This leads to a decrease in the degradation of extracellular matrix proteins, which in turn reduces the invasiveness of cancer cells. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. This involves the cleavage of various proteins, including PARP and caspase-3, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to induce apoptosis, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In addition, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the activity of MMPs, which are enzymes that play a key role in cancer invasion and metastasis. In animal models of inflammation, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to reduce the production of pro-inflammatory cytokines and the severity of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in lab experiments is its high potency. N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to be effective at low concentrations, which makes it an attractive candidate for further development as a therapeutic agent. In addition, N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in lab experiments is its potential toxicity. While N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to be relatively non-toxic in vitro, its safety profile in vivo is not well established. Further studies are needed to determine the optimal dosage and administration route for N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in animal models and humans.
Zukünftige Richtungen
There are several future directions for research on N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide. One area of interest is the development of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to determine the optimal dosage and administration route for N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide in animal models and humans. Finally, the potential use of N'-(4-chlorobenzylidene)-2-(4-chlorophenyl)acetohydrazide as an anti-inflammatory agent in other disease models, such as inflammatory bowel disease, should be explored.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-5-1-11(2-6-13)9-15(20)19-18-10-12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMNVJKUHZHFQ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylpropanamide](/img/structure/B3854747.png)
![4-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3854752.png)
![1-[2-(1-naphthyloxy)ethyl]pyrrolidine](/img/structure/B3854758.png)
![1-[2-(2-phenoxyethoxy)ethyl]pyrrolidine](/img/structure/B3854760.png)
![6-{[(4-acetylphenyl)amino]carbonyl}-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3854777.png)
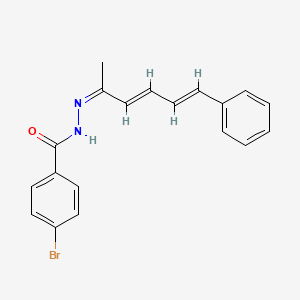
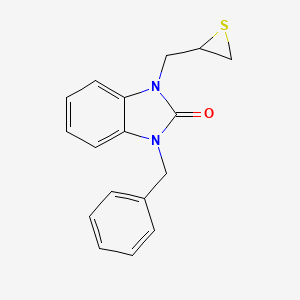

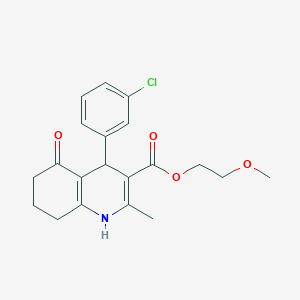
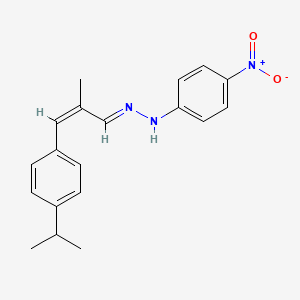
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)